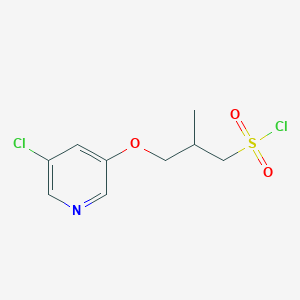
3-((5-Chloropyridin-3-yl)oxy)-2-methylpropane-1-sulfonyl chloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-((5-Chloropyridin-3-yl)oxy)-2-methylpropane-1-sulfonyl chloride is a chemical compound that features a chloropyridine moiety linked to a sulfonyl chloride group via an ether linkage
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-((5-Chloropyridin-3-yl)oxy)-2-methylpropane-1-sulfonyl chloride typically involves the reaction of 5-chloropyridin-3-ol with 2-methylpropane-1-sulfonyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature. The product is then purified by standard techniques such as recrystallization or column chromatography.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and in-line purification systems can help in scaling up the synthesis while maintaining product quality.
化学反応の分析
Types of Reactions
3-((5-Chloropyridin-3-yl)oxy)-2-methylpropane-1-sulfonyl chloride can undergo various types of chemical reactions, including:
Nucleophilic substitution: The sulfonyl chloride group can be replaced by nucleophiles such as amines, alcohols, or thiols.
Oxidation and reduction: The chloropyridine moiety can participate in oxidation and reduction reactions, altering its electronic properties.
Coupling reactions: The compound can be used in cross-coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic substitution: Reagents like amines (e.g., aniline) or alcohols (e.g., methanol) in the presence of a base (e.g., sodium hydroxide).
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling reactions: Palladium catalysts and boronic acids in the presence of a base (e.g., potassium carbonate).
Major Products Formed
Nucleophilic substitution: Formation of sulfonamides, sulfonate esters, or sulfonate thioesters.
Oxidation and reduction: Formation of various oxidized or reduced derivatives of the chloropyridine moiety.
Coupling reactions: Formation of biaryl or heteroaryl compounds.
科学的研究の応用
3-((5-Chloropyridin-3-yl)oxy)-2-methylpropane-1-sulfonyl chloride has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the modification of biomolecules for studying biological processes.
Medicine: Investigated for its potential as a pharmacophore in drug discovery.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 3-((5-Chloropyridin-3-yl)oxy)-2-methylpropane-1-sulfonyl chloride depends on its application. In nucleophilic substitution reactions, the sulfonyl chloride group acts as an electrophile, facilitating the attack by nucleophiles. In biological systems, the compound may interact with specific molecular targets, such as enzymes or receptors, through covalent or non-covalent interactions, thereby modulating their activity.
類似化合物との比較
Similar Compounds
5-Chloropyridin-3-ol: A precursor in the synthesis of 3-((5-Chloropyridin-3-yl)oxy)-2-methylpropane-1-sulfonyl chloride.
2-Methylpropane-1-sulfonyl chloride: Another precursor used in the synthesis.
3-(Pyridin-3-yloxy)-2-methylpropane-1-sulfonyl chloride: A similar compound without the chlorine substituent on the pyridine ring.
Uniqueness
The presence of the chlorine atom on the pyridine ring in this compound imparts unique electronic properties, making it more reactive in certain chemical reactions compared to its non-chlorinated analogs. This can influence its behavior in synthetic applications and its interactions with biological targets.
特性
分子式 |
C9H11Cl2NO3S |
|---|---|
分子量 |
284.16 g/mol |
IUPAC名 |
3-(5-chloropyridin-3-yl)oxy-2-methylpropane-1-sulfonyl chloride |
InChI |
InChI=1S/C9H11Cl2NO3S/c1-7(6-16(11,13)14)5-15-9-2-8(10)3-12-4-9/h2-4,7H,5-6H2,1H3 |
InChIキー |
JSXYJJQQQKIOSN-UHFFFAOYSA-N |
正規SMILES |
CC(COC1=CC(=CN=C1)Cl)CS(=O)(=O)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


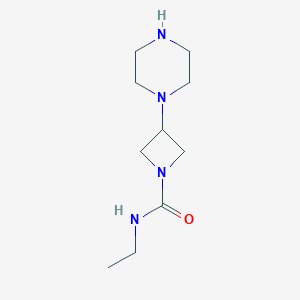
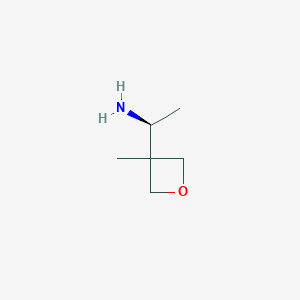
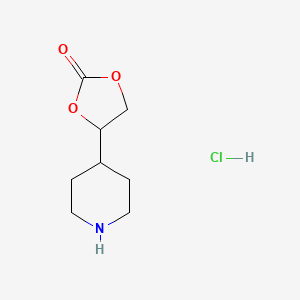
![N-[(1r,3r)-3-(difluoromethyl)cyclobutyl]benzamide](/img/structure/B15300791.png)
![N-{2-[(2-methoxyethyl)amino]ethyl}acetamide](/img/structure/B15300807.png)
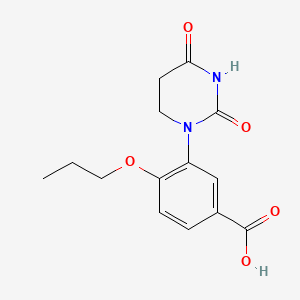


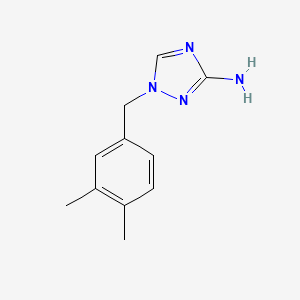
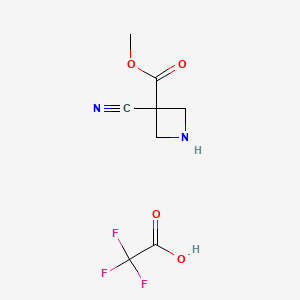
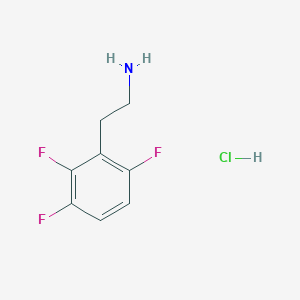
![2-[(2-Methylpyridin-3-yl)oxy]ethan-1-amine dihydrochloride](/img/structure/B15300850.png)
![2-[1-(cyclohexylmethyl)-1H-1,3-benzodiazol-2-yl]ethan-1-amine dihydrochloride](/img/structure/B15300855.png)
![3-((5-Methyl-1h-benzo[d]imidazol-2-yl)thio)propanal](/img/structure/B15300868.png)
